molecular formula C19H20ClN5OS B4620928 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4620928
M. Wt: 401.9 g/mol
InChI Key: GAHRSLJLFBXLIJ-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzothiadiazole derivatives and piperazine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the piperazine moiety.

    Amidation: reactions to form the acetamide linkage.

    Halogenation: reactions to introduce the chlorine atom.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification techniques: such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole derivatives: Known for their applications in materials science and medicinal chemistry.

    Piperazine derivatives: Commonly used in pharmaceuticals for their bioactive properties.

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzothiadiazole or piperazine derivatives.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c20-16-4-2-1-3-14(16)12-24-7-9-25(10-8-24)13-19(26)21-15-5-6-17-18(11-15)23-27-22-17/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHRSLJLFBXLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-CHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

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